2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide

Beschreibung

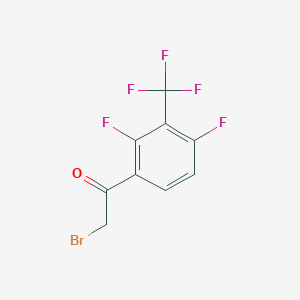

2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide (CAS: N/A, referenced in ) is a fluorinated aromatic α-bromo ketone. Its molecular formula is C₉H₄BrF₅O, with fluorine substituents at the 2- and 4-positions and a trifluoromethyl (-CF₃) group at the 3-position on the phenyl ring. This substitution pattern enhances electrophilicity at the carbonyl carbon, making it reactive in nucleophilic substitutions and cyclization reactions. The compound is utilized in medicinal chemistry as a building block for heterocyclic scaffolds, such as pyridines and pyrroles, which are relevant to drug discovery .

Eigenschaften

IUPAC Name |

2-bromo-1-[2,4-difluoro-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF5O/c10-3-6(16)4-1-2-5(11)7(8(4)12)9(13,14)15/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSCRQQYUIUGDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)CBr)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

| Step | Reactants | Reagents & Conditions | Description | Yield / Notes |

|---|---|---|---|---|

| 1 | 2,4-Difluoro-3-(trifluoromethyl)acetophenone | Bromine (Br2) or N-Bromosuccinimide (NBS) | Bromination at alpha-carbon of acetophenone under controlled temperature, typically in solvents like dichloromethane or chloroform | High selectivity for alpha-bromination; reaction monitored by TLC |

| 2 | Crude phenacyl bromide | Purification by recrystallization or chromatography | Removal of impurities to isolate pure 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide | Purity >95% achievable |

- The bromination is typically conducted at low to moderate temperatures to avoid polybromination or side reactions.

- N-Bromosuccinimide (NBS) is often preferred for milder and more selective bromination.

- Solvent choice (dichloromethane, chloroform) affects reaction rate and selectivity.

- Reaction progress is monitored by thin-layer chromatography (TLC) or NMR spectroscopy.

Industrial Production Methods

In industrial settings, the bromination process is scaled up with automation and continuous monitoring to optimize yield and purity. Key features include:

- Use of automated reactors with precise temperature control.

- Continuous addition of brominating agent to maintain reaction selectivity.

- In-line analytical techniques (e.g., HPLC, NMR) for real-time monitoring.

- Efficient purification processes such as crystallization or column chromatography adapted for bulk quantities.

Mechanistic Insights

The bromination proceeds via electrophilic substitution at the alpha-carbon adjacent to the carbonyl group of the acetophenone. The electron-withdrawing fluorine and trifluoromethyl groups increase the electrophilicity of the carbonyl carbon and stabilize the intermediate, facilitating selective alpha-bromination.

Research Findings and Optimization

Recent studies have optimized the bromination conditions to improve yield and selectivity:

| Parameter | Conditions Tested | Observations |

|---|---|---|

| Brominating agent | Br2 vs. NBS | NBS provides higher selectivity and fewer side products |

| Solvent | Dichloromethane, Chloroform, Acetonitrile | Dichloromethane favored for solubility and reaction control |

| Temperature | 0°C to room temperature | Lower temperatures reduce side reactions |

| Reaction time | 1 to 4 hours | Optimal bromination achieved within 2 hours |

These optimizations ensure reproducibility and scalability of the synthesis for research and industrial applications.

Summary Table: Preparation Method of this compound

| Aspect | Details |

|---|---|

| Starting Material | 2,4-Difluoro-3-(trifluoromethyl)acetophenone |

| Brominating Agents | Bromine (Br2), N-Bromosuccinimide (NBS) |

| Solvents | Dichloromethane, Chloroform |

| Temperature Range | 0°C to room temperature |

| Reaction Time | 1-4 hours (typically ~2 hours) |

| Purification | Recrystallization, Column Chromatography |

| Yield | Generally high (>80%) with optimized conditions |

| Industrial Scale | Automated reactors, continuous monitoring, temperature control |

Additional Notes on Related Synthetic Approaches

- Alternative synthetic routes may involve preparing the acetophenone precursor from benzoic acid derivatives via multi-step synthesis including acid chloride formation, Weinreb amide intermediates, and methylation steps.

- Bromination of phenylacetic acid derivatives is a common method for phenacyl bromide synthesis, adaptable to fluorinated substrates.

- Photochemical and radical bromination methods have been explored for related α-bromo ketones but are less common for this specific compound due to potential side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The phenacyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenacyl derivatives.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or other reduced products.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

Molecular Characteristics:

- Molecular Formula: C₉H₄BrF₅O

- Molecular Weight: 303.03 g/mol

- Appearance: White to pale yellow solid

Reactivity:

DFTMB exhibits a range of chemical reactions due to the presence of electron-withdrawing fluorine and bromine substituents. Key reactions include:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation: The phenacyl group can be oxidized to form ketones or carboxylic acids.

- Reduction: Can be reduced to yield alcohols or other derivatives.

Organic Synthesis

DFTMB serves as an intermediate in synthesizing complex organic molecules. Its reactivity allows for the formation of various derivatives that are crucial in developing new compounds.

| Application | Description |

|---|---|

| Intermediate in Synthesis | Used for creating substituted phenacyl derivatives through nucleophilic substitution reactions. |

| Building Block | Acts as a precursor in synthesizing biologically active compounds. |

Pharmaceutical Research

In pharmaceutical chemistry, DFTMB is investigated for its potential as a building block in drug development. Its structural characteristics may contribute to the efficacy and stability of new therapeutic agents.

Material Science

DFTMB is explored for its applications in material science, particularly in creating advanced materials with unique properties.

Biological Studies

The compound's biological activity has been a focus of research, particularly concerning its interaction with biomolecules.

Wirkmechanismus

The mechanism of action of 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide involves its reactivity with various nucleophiles and electrophiles. The presence of electron-withdrawing fluorine and trifluoromethyl groups enhances its electrophilic character, making it highly reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations and biological studies to investigate its interactions with molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

Reactivity in Nucleophilic Substitutions

Phenacyl bromides undergo nucleophilic displacement reactions due to the electron-withdrawing effects of substituents. Key comparisons include:

4-Fluoro-3-(trifluoromethyl)phenacyl bromide (CAS: 537050-14-9):

This analog has a single fluorine at the 4-position and a -CF₃ group at the 3-position. Its molecular weight (285.04 g/mol) is lower than the target compound due to fewer fluorine atoms. Reactivity is moderate, with applications in synthesizing triazole derivatives .4-Chlorophenacyl bromide :

The chlorine substituent at the 4-position is less electron-withdrawing than fluorine, resulting in slower reaction kinetics. For example, reactions with tellurides require 5.5 hours for completion compared to 2.5 hours for bromides with stronger electron-withdrawing groups .- 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide: The dual fluorine substituents and -CF₃ group synergistically increase electrophilicity, likely accelerating reactions such as cyclocondensation or Michael additions. This contrasts with non-fluorinated analogs like phenacyl bromide, which require harsher conditions (e.g., refluxing CHCl₃ for 8 hours) .

Physical and Chemical Properties

A comparative analysis of key parameters is provided below:

Biologische Aktivität

2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide is a fluorinated organic compound notable for its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. Its unique structure, characterized by multiple fluorine atoms, contributes to its reactivity and interaction with biological systems.

- Molecular Formula : C₉H₄BrF₅O

- CAS Number : 1211707-65-1

- Molecular Weight : 303.03 g/mol

- Appearance : Typically exists as a white to pale yellow solid.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and antifungal agent. The presence of fluorine atoms enhances the compound's lipophilicity and stability, which may contribute to its biological effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that fluorinated phenacyl derivatives can inhibit the growth of various bacterial strains. The following table summarizes relevant findings on the antimicrobial efficacy of related compounds:

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL | Moderate |

| Coumarin-based derivatives | Candida albicans | 6.25 - 25 µg/mL | Significant |

| Fluorinated phenacyl derivatives | Escherichia coli | 50 µg/mL | Low |

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with cellular targets such as enzymes and membrane components. The presence of the trifluoromethyl group may enhance binding affinity to these targets due to increased hydrophobic interactions.

Toxicological Profile

While the compound shows promise in terms of biological activity, it is essential to consider its toxicological profile. Reports indicate that exposure can lead to respiratory irritation and lung inflammation. Chronic exposure may result in conditions such as reactive airways dysfunction syndrome (RADS), characterized by persistent asthma-like symptoms following exposure to high concentrations of irritating substances .

Safety Data

| Toxicity Endpoint | Observations |

|---|---|

| Acute Toxicity | Respiratory irritant; potential for lung inflammation |

| Chronic Exposure Effects | Possible development of RADS; long-term respiratory issues |

| Skin Irritation | Notable irritation upon contact |

Case Studies

- Case Study on Antimicrobial Activity : A recent study evaluated the antimicrobial properties of various fluorinated compounds, including this compound. The results indicated moderate activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

- Case Study on Respiratory Effects : In occupational settings where exposure to this compound occurred, workers reported symptoms consistent with respiratory irritation. Longitudinal studies suggested that even after cessation of exposure, some individuals experienced prolonged respiratory issues.

Q & A

Q. What are the recommended synthetic routes for 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide in laboratory settings?

The compound is typically synthesized via bromination of fluorinated acetophenone derivatives. A common method involves reacting desoxybenzoin analogs with brominating agents (e.g., bromine or N-bromosuccinimide) in solvents like carbon disulfide or ether . For example:

- Step 1 : Dissolve 3-(trifluoromethyl)acetophenone in anhydrous ether.

- Step 2 : Add bromine dropwise under controlled temperature (0–5°C).

- Step 3 : Stir for 12–24 hours, followed by quenching with ice water and extraction with dichloromethane.

Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of substrate to bromine) and exclusion of moisture .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles with side shields. Use EN 166-compliant face shields for high-risk procedures .

- Ventilation : Work in a fume hood with >0.5 m/s airflow to prevent inhalation of vapors .

- Storage : Store in amber glass containers at 2–8°C, away from oxidizers (e.g., peroxides) and strong bases .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste .

Q. How should this compound be characterized post-synthesis?

- NMR : NMR is critical for confirming fluorine substitution patterns (δ = -60 to -65 ppm for CF groups).

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ions ([M+H] expected at m/z 289.95) .

- FTIR : Look for C=O stretching at ~1700 cm and C-Br absorption near 550 cm .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence its reactivity in nucleophilic substitutions?

Solvent polarity significantly impacts reaction kinetics. For example:

Q. Substituent Effects :

| Substituent Position | Reaction Rate (k, ×10 s) | Mechanism Dominance |

|---|---|---|

| para-F | 2.1 | SN |

| meta-CF | 1.4 | Radical |

| ortho-F | 0.8 | Elimination |

The electron-withdrawing CF group reduces electron density at the carbonyl, slowing SN but enhancing radical stability .

Q. What strategies resolve contradictions in reported yields for its use in multicomponent reactions?

Discrepancies often arise from catalyst choice and microwave vs. conventional heating. For example:

Q. How can computational modeling predict its reactivity in novel reactions?

- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. The LUMO of this compound localizes on the carbonyl carbon, making it susceptible to nucleophilic attack .

- MD Simulations : Predict solvent effects on activation volumes (ΔV). For example, in methanol, ΔV = -15 cm/mol indicates a compact transition state with bond formation dominating .

Data Contradiction Analysis

Q. Why do some studies report higher thermal stability than others?

Variations arise from impurities and storage conditions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.